Cas no 85301-38-8 ((2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid)

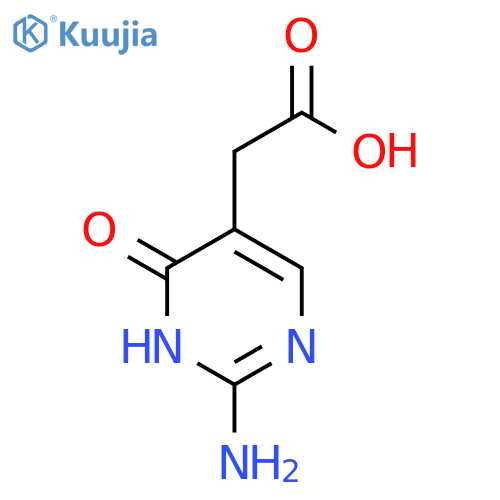

85301-38-8 structure

商品名:(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

CAS番号:85301-38-8

MF:C6H7N3O3

メガワット:169.13808

MDL:MFCD09996811

CID:707883

(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

- (2-amino-4-hydroxy-pyrimidin-5-yl)-acetic acid

- (2-Amino-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid

- (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid(SALTDATA: FREE)

- 2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetic acid

- 5-Pyrimidineacetic acid, 2-amino-1,4-dihydro-4-oxo- (9CI)

- isocytosin-5-ylacetic acid

- (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

-

- MDL: MFCD09996811

- インチ: InChI=1S/C6H7N3O3/c7-6-8-2-3(1-4(10)11)5(12)9-6/h2H,1H2,(H,10,11)(H3,7,8,9,12)

- InChIKey: NVRQNLJDHWJQLO-UHFFFAOYSA-N

- ほほえんだ: N=C1NC(=O)C(=CN1)CC(O)=O

計算された属性

- せいみつぶんしりょう: 169.04900

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 2

じっけんとくせい

- PSA: 109.07000

- LogP: -0.43960

(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid セキュリティ情報

(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2481136-0.05g |

2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |

85301-38-8 | 0.05g |

$311.0 | 2023-09-03 | ||

| Enamine | EN300-2481136-0.5g |

2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |

85301-38-8 | 0.5g |

$356.0 | 2023-09-03 | ||

| Enamine | EN300-337315-0.1g |

2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |

85301-38-8 | 95.0% | 0.1g |

$327.0 | 2025-03-18 | |

| Enamine | EN300-2481136-5g |

2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |

85301-38-8 | 5g |

$1075.0 | 2023-09-03 | ||

| TRC | A300595-50mg |

(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |

85301-38-8 | 50mg |

$ 70.00 | 2022-06-08 | ||

| Enamine | EN300-2481136-0.25g |

2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |

85301-38-8 | 0.25g |

$341.0 | 2023-09-03 | ||

| Enamine | EN300-2481136-2.5g |

2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |

85301-38-8 | 2.5g |

$726.0 | 2023-09-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376816-50mg |

2-(2-Imino-4-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid |

85301-38-8 | 95+% | 50mg |

¥6712.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376816-5g |

2-(2-Imino-4-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid |

85301-38-8 | 95+% | 5g |

¥25131.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376816-10g |

2-(2-Imino-4-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid |

85301-38-8 | 95+% | 10g |

¥40138.00 | 2024-07-28 |

(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

85301-38-8 ((2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid) 関連製品

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 81216-14-0(7-bromohept-1-yne)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量